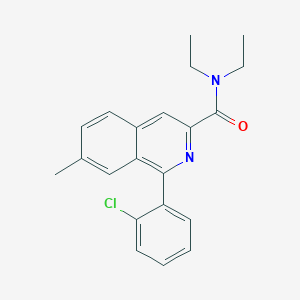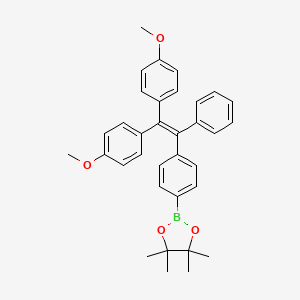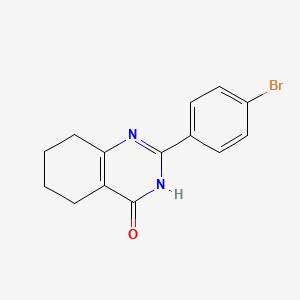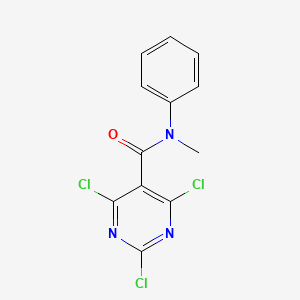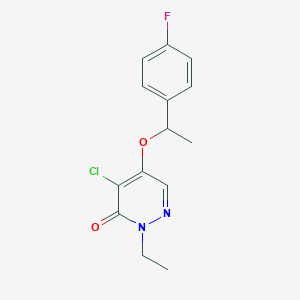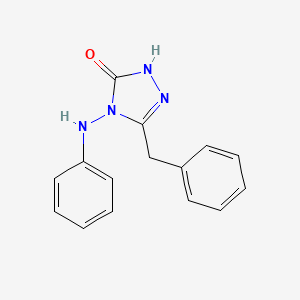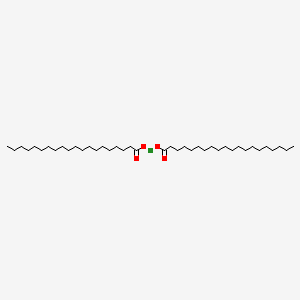
O4-Ethyldeoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O4-Ethyldeoxyuridine is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. It is structurally similar to thymidine, a natural nucleoside, but with an ethyl group attached to the oxygen atom at the fourth position of the uracil ring. This modification imparts distinct chemical and biological characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O4-Ethyldeoxyuridine typically involves the alkylation of deoxyuridine. One common method includes the reaction of deoxyuridine with an ethylating agent such as ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: O4-Ethyldeoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to deoxyuridine.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields uracil derivatives, while substitution reactions can produce a variety of modified nucleosides.
Scientific Research Applications
O4-Ethyldeoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: this compound is investigated for its potential as an antiviral and anticancer agent.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of O4-Ethyldeoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to cytotoxic effects. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
5-Bromo-2’-deoxyuridine: A widely used nucleoside analog for labeling proliferating cells.
Idoxuridine: An antiviral agent used in the treatment of viral eye infections.
Uniqueness: O4-Ethyldeoxyuridine is unique due to its specific ethyl modification, which imparts distinct chemical properties and biological activities compared to other nucleoside analogs. This uniqueness makes it a valuable tool in various research applications, particularly in the study of DNA-related processes.
Properties
CAS No. |
66656-44-8 |
|---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N2O5/c1-2-17-9-3-4-13(11(16)12-9)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1 |
InChI Key |
QTLOYKPKLVAEEI-QXFUBDJGSA-N |
Isomeric SMILES |
CCOC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



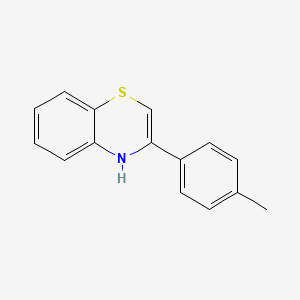
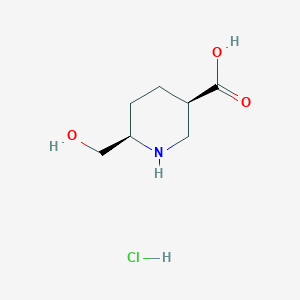
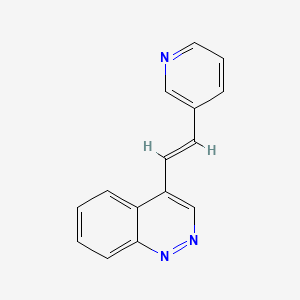

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
